molecular formula C6H11NO2 B13109095 (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid

(3R,5R)-5-methylpyrrolidine-3-carboxylic Acid

Cat. No.: B13109095
M. Wt: 129.16 g/mol
InChI Key: NJLZXBZFWMPWSO-RFZPGFLSSA-N
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Description

(3R,5R)-5-methylpyrrolidine-3-carboxylic Acid: is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of both a carboxylic acid group and a methyl group on the pyrrolidine ring makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method starts with the chiral precursor, D-pyroglutaminol. . After deprotection and amide formation, the final product is obtained.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions: (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as ligands for receptor studies.

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid exerts its effects depends on its specific application. In enzyme inhibition, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (3R,5R)-5-methylpyrrolidine-3-carboxylic Acid lies in its specific stereochemistry and functional groups, which provide distinct reactivity and applications compared to its analogs. Its ability to act as a chiral building block and its potential in various fields of research and industry highlight its importance.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3R,5R)-5-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

NJLZXBZFWMPWSO-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN1)C(=O)O

Canonical SMILES

CC1CC(CN1)C(=O)O

Origin of Product

United States

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